An In-depth Technical Guide to 8-Bromo-2-phenylquinoline-4-carboxylic acid
An In-depth Technical Guide to 8-Bromo-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Bromo-2-phenylquinoline-4-carboxylic acid is a halogenated derivative of the quinoline carboxylic acid scaffold, a privileged structure in medicinal chemistry. Its unique substitution pattern—a bromine atom at the C8 position and a phenyl group at the C2 position—imparts specific physicochemical properties that make it a valuable building block in organic synthesis and a promising candidate for drug discovery. This guide provides a comprehensive overview of its structure, synthesis, characterization, and applications, with a focus on the underlying chemical principles and experimental methodologies relevant to researchers in the field.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a fundamental heterocyclic motif found in a wide array of natural products, most notably the Cinchona alkaloids like quinine.[1] Derivatives of quinoline, particularly quinoline-4-carboxylic acids, are associated with a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The versatility of synthetic methods like the Pfitzinger and Doebner reactions allows for the introduction of diverse substituents onto the quinoline core, enabling the fine-tuning of pharmacological profiles.[2][5] The 2-phenylquinoline-4-carboxylic acid framework, in particular, has been identified as a key pharmacophore in the development of novel therapeutics, such as histone deacetylase (HDAC) inhibitors.[6][7][8]
The introduction of a bromine atom at the C8 position and a phenyl group at the C2 position on the quinoline-4-carboxylic acid core creates a molecule with distinct potential. The phenyl group can engage in π-stacking interactions with biological targets, while the bromine atom can act as a heavy atom for crystallographic studies, a site for further functionalization (e.g., via cross-coupling reactions), and can modulate the compound's lipophilicity and metabolic stability.
Molecular Structure and Physicochemical Properties
The core of the molecule is a quinoline ring, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. A carboxylic acid group is attached at position 4, a phenyl group at position 2, and a bromine atom at position 8.
Caption: 2D schematic of 8-Bromo-2-phenylquinoline-4-carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀BrNO₂ | [6] |
| Molecular Weight | 328.16 g/mol | [9] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [10] |
| Storage | Sealed in dry, room temperature | [10] |
| InChI Key | JEUYPXDMAWIMOG-UHFFFAOYSA-N | [9] |
| CAS Number | 103914-52-9 | [9] |
Synthesis and Mechanistic Insights
The synthesis of 2-substituted quinoline-4-carboxylic acids is most commonly achieved through multicomponent reactions like the Pfitzinger or Doebner reactions.
The Pfitzinger Reaction
The Pfitzinger reaction provides a robust route to quinoline-4-carboxylic acids by condensing an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[2][11]
Reaction: 5-Bromoisatin + Acetophenone → 8-Bromo-2-phenylquinoline-4-carboxylic acid
Causality Behind Experimental Choices:
-
Reactants: 5-Bromoisatin is chosen to introduce the bromine atom at the desired position (which becomes position 8 after cyclization). Acetophenone provides the α-methylene group and the phenyl substituent that will be located at the C2 position of the final product.
-
Base (e.g., Potassium Hydroxide): A strong base is critical. Its primary role is to hydrolyze the amide bond within the isatin ring, opening it to form a keto-acid intermediate (isatoic acid derivative).[11][12] This unmasks the aniline functionality required for the subsequent condensation.
-
Solvent (e.g., Ethanol/Water): An alcoholic solvent like ethanol is often used because it effectively dissolves the organic reactants, while the presence of water facilitates the dissolution of the inorganic base.[2] Its boiling point is also suitable for reflux conditions.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for multiple steps: the initial ring-opening, the condensation to form an imine/enamine, and the final intramolecular cyclization and dehydration.[2]
Caption: General experimental workflow for the Pfitzinger synthesis.
Detailed Protocol (Pfitzinger Synthesis)
This protocol is a representative example based on established methodologies.[2][6]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 eq.) in a minimal amount of water and add absolute ethanol.
-
Isatin Addition: Add 5-bromoisatin (1.0 eq.) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. Expert Insight: This step facilitates the base-mediated hydrolysis and ring-opening of the isatin.
-
Carbonyl Addition: Slowly add acetophenone (1.1-1.2 eq.) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 85°C) and maintain this temperature with continuous stirring for 8-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction to room temperature, remove the solvent via rotary evaporation. Redissolve the residue in water.
-
Purification: Filter the aqueous solution to remove any insoluble impurities. Slowly acidify the clear filtrate with an acid (e.g., 3M HCl or acetic acid) to a pH of 5-6 while stirring vigorously, often in an ice bath.[6] Expert Insight: The carboxylic acid product is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, causing the neutral, less soluble product to precipitate.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual salts and acid.
-
Drying: Dry the purified product under vacuum to yield 8-Bromo-2-phenylquinoline-4-carboxylic acid.
Spectroscopic Characterization
Table 2: Representative Spectroscopic Data
| Technique | Expected Features for 8-Bromo-2-phenylquinoline-4-carboxylic acid |
| ¹H NMR | ~14 ppm (s, 1H): Carboxylic acid proton (-COOH).~7.5-8.7 ppm (m, 8H): Aromatic protons from the quinoline and phenyl rings. Signals for protons on the bromo-substituted ring (H5, H6, H7) and the phenyl ring will appear in this region. The proton at the C3 position of the quinoline ring will likely appear as a singlet in the aromatic region. |
| ¹³C NMR | ~167 ppm: Carboxylic acid carbonyl carbon.~119-158 ppm: Aromatic carbons of the quinoline and phenyl rings. The carbon bearing the bromine (C8) will be influenced by the halogen's electronic effects. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 327.9917. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two major peaks separated by ~2 m/z units (e.g., M+H and M+H+2). |
Note: The exact chemical shifts (δ) in NMR are dependent on the solvent used (e.g., DMSO-d₆ or CDCl₃). The data presented is an educated estimation based on similar structures.[3][6]
Applications in Research and Drug Development
The 8-Bromo-2-phenylquinoline-4-carboxylic acid scaffold is a versatile platform for developing novel therapeutic agents and functional materials.
Medicinal Chemistry
The quinoline-4-carboxylic acid core is a known pharmacophore with diverse biological activities.[3][4] The presence of the 2-phenyl and 8-bromo substituents offers specific advantages:
-
Anticancer Agents: This scaffold is particularly relevant in the design of Histone Deacetylase (HDAC) inhibitors.[6][8] The quinoline core acts as a "cap" group, which interacts with the surface of the enzyme active site.[8][13] The 8-bromo substituent can be used as a handle for further modification via Suzuki or other cross-coupling reactions to explore structure-activity relationships (SAR) and optimize potency and selectivity.[14]
-
Antibacterial Agents: Quinoline derivatives have a long history as antibacterial agents. Modifications on the core structure, including the introduction of aryl rings at the C2 position, can lead to compounds with activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[3][15]
-
DNA Gyrase Inhibition: Some quinoline derivatives are known to target microbial DNA gyrase, an essential enzyme for bacterial replication, making this scaffold a promising starting point for the development of new antibiotics.[15]
Caption: Structure-Activity Relationship (SAR) and modification potential.
Synthetic Building Block
Beyond its direct biological applications, this molecule serves as a key intermediate in organic synthesis. The carboxylic acid can be readily converted into amides, esters, or acid chlorides for further elaboration. The bromine atom is a particularly useful functional group, enabling a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds at the 8-position, dramatically increasing molecular complexity and allowing access to large chemical libraries for screening.
Conclusion and Future Outlook
8-Bromo-2-phenylquinoline-4-carboxylic acid is a strategically designed molecule that combines the proven biological relevance of the quinoline-4-carboxylic acid scaffold with functional handles that permit extensive chemical modification. Its synthesis via established methods like the Pfitzinger reaction is reliable and scalable. For researchers in drug discovery, it represents a high-value starting point for developing inhibitors of key enzymes like HDACs or for creating new classes of antibacterial agents. Future research will likely focus on exploiting the C8-bromo position to build novel, complex derivatives and to conduct in-depth structure-activity relationship studies to unlock the full therapeutic potential of this versatile chemical entity.
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